molecular formula C18H17N3O2S2 B2972456 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4,6-dimethylbenzo[d]thiazol-2-amine CAS No. 890941-18-1

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4,6-dimethylbenzo[d]thiazol-2-amine

Cat. No.: B2972456
CAS No.: 890941-18-1
M. Wt: 371.47
InChI Key: BYTSVSYTQYGNSK-UHFFFAOYSA-N
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Description

N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-4,6-Dimethylbenzo[d]thiazol-2-amine is a benzothiazole derivative featuring dual substitution patterns: dimethoxy groups at the 5,6-positions of one benzothiazole ring and dimethyl groups at the 4,6-positions of the other. Benzothiazoles are renowned for diverse pharmacological activities, including antidepressant, anticonvulsant, and neuroprotective effects, as demonstrated in compounds like riluzole and pramipexole .

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4,6-dimethyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-9-5-10(2)16-15(6-9)25-18(20-16)21-17-19-11-7-12(22-3)13(23-4)8-14(11)24-17/h5-8H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTSVSYTQYGNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC3=NC4=CC(=C(C=C4S3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4,6-dimethylbenzo[d]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by two benzo[d]thiazole moieties linked to an amine group. The presence of methoxy groups enhances its solubility and bioavailability. Its molecular formula is C15H16N2O2S2C_{15}H_{16}N_2O_2S^2, with a molecular weight of 304.42 g/mol. The InChI key for this compound is KJRDZJGBIBLGKB-UHFFFAOYSA-N, facilitating its identification in chemical databases .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole rings followed by amination reactions. The optimization of reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity .

Antimicrobial Properties

Research indicates that compounds containing the benzo[d]thiazole scaffold exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticonvulsant Activity

This compound has been evaluated for anticonvulsant properties. Studies have demonstrated that certain derivatives can surpass the potency of standard anticonvulsants, indicating their potential utility in epilepsy management .

Antioxidant Activity

The antioxidant capacity of this compound has been highlighted in several studies. The presence of methoxy groups contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of related compounds suggest that they may inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes involved in neurodegenerative processes. This inhibition could lead to improved cognitive function and offers potential in treating Alzheimer's disease .

Case Studies

  • Anticonvulsant Activity : A study involving various derivatives of benzo[d]thiazole demonstrated that some compounds exhibited significant anticonvulsant effects in animal models, with mechanisms involving modulation of neurotransmitter systems .
  • Neuroprotective Properties : In vitro assays have shown that certain derivatives can selectively inhibit AChE with IC50 values indicating promising neuroprotective effects. For example, one derivative displayed an IC50 value of 0.29 µM against AChE .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences:

Compound Name Substituents Molecular Weight (g/mol) Key Physicochemical Properties
Target Compound 5,6-dimethoxy; 4,6-dimethyl ~352.4 (calculated) Moderate lipophilicity; enhanced solubility due to methoxy groups
5,6-Dimethylbenzo[d]thiazol-2-amine 5,6-dimethyl ~192.3 Lower polarity; higher lipophilicity
5,6-Methylenedioxybenzothiazol-2-amine Methylenedioxy (cyclic ether) ~208.2 Conformationally rigid; reduced solubility
5,6-Dichlorobenzo[d]thiazol-2-amine 5,6-dichloro 219.09 High lipophilicity; electron-withdrawing
N-(4-(Dioxaborolan)phenyl) derivative Boron-containing dioxaborolan 352.26 Utility in Suzuki couplings; bulky substituent

Key Observations :

  • Methoxy vs.
  • Chlorine Substitution : 5,6-Dichloro derivatives (e.g., ) exhibit higher lipophilicity, favoring blood-brain barrier penetration but risking metabolic instability.
  • Methylenedioxy Group : The cyclic ether in introduces rigidity, which may restrict binding to flexible receptor sites.

Pharmacological Activity

Benzothiazole derivatives exhibit varied CNS activities depending on substitution patterns:

  • Antidepressant Effects: 5,6-Dimethylbenzo[d]thiazol-2-amine derivatives showed significant antidepressant activity in forced swimming and tail suspension tests, likely via serotonin receptor modulation .
  • Boronate Derivatives : The dioxaborolan-substituted compound is tailored for chemical biology applications (e.g., kinase inhibition) rather than direct CNS effects.

Q & A

Q. What are the established synthetic routes for N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4,6-dimethylbenzo[d]thiazol-2-amine?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the core benzothiazole amines:
  • 5,6-Dimethoxybenzo[d]thiazol-2-amine : Synthesized by reacting 3,4-dimethoxyaniline with potassium thiocyanate and bromine in acetic acid .
  • 4,6-Dimethylbenzo[d]thiazol-2-amine : Formed via cyclization of 3,4-dimethylaniline with potassium thiocyanate and bromine .
  • Coupling : React the two amines using chloroacetyl chloride as a linker under basic conditions (e.g., triethylamine in acetone) to form the final product. Optimize reaction times and temperatures for yield improvement (e.g., 60–80°C for 2 hours) .

Table 1 : Key Synthetic Steps and Conditions

StepReagents/ConditionsYieldReference
Amine synthesisKSCN, Br₂, HOAc75–90%
AcetylationChloroacetyl chloride, acetone~70%

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR peaks to confirm substituent positions (e.g., methyl and methoxy groups at 4,6- and 5,6-positions, respectively) .
  • Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • HPLC : Assess purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Methodological Answer : Employ density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model:
  • Electron distribution : Analyze HOMO-LUMO gaps to predict reactivity .
  • Tautomerism : Investigate dynamic hydrogen shifts between nitrogen atoms using quantum chemical calculations (e.g., Gaussian 09) .
  • Solvent effects : Incorporate polarizable continuum models (PCM) for solvation energy calculations .

Note : Benchmark against experimental data (e.g., NMR chemical shifts) to validate computational models .

Q. How do structural modifications influence its pharmacological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by:
  • Substituent variation : Replace methoxy/methyl groups with halogens or bulkier groups to assess binding affinity changes .
  • In vitro assays : Test derivatives in CNS-related models (e.g., forced swimming test for antidepressant activity) .

Table 2 : Example Substituent Effects on Activity

DerivativeSubstituentsIC₅₀ (μM)Reference
Parent compound5,6-OMe; 4,6-Me0.8
Fluoro analog5,6-F; 4,6-Me0.5

Q. How can contradictory data in pharmacological studies be resolved?

  • Methodological Answer : Address discrepancies via:
  • Dose-response curves : Ensure linearity across concentrations to rule out off-target effects .
  • Metabolic stability assays : Use liver microsomes to identify rapid degradation that may skew in vivo results .
  • Molecular docking : Compare binding modes with target proteins (e.g., serotonin transporters) to explain potency variations .

Experimental Design Considerations

Q. What strategies optimize yield in large-scale synthesis?

  • Methodological Answer :
  • Catalyst screening : Test DMAP or DIPEA for efficient acetylation .
  • Solvent selection : Use THF or acetone for coupling reactions due to high solubility of intermediates .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Q. How does tautomerism affect its biological activity?

  • Methodological Answer : Dynamic tautomerism (e.g., hydrogen shifts between thiazole and pyridine-like nitrogens) can alter binding interactions. Characterize using:
  • Variable-temperature NMR : Detect equilibrium shifts .
  • X-ray crystallography : Resolve dominant tautomeric forms in solid state .

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